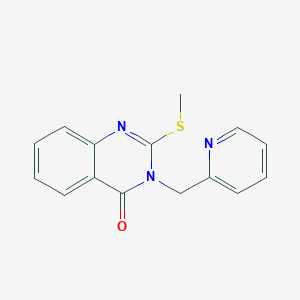

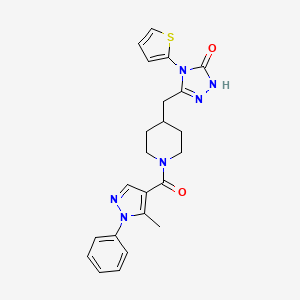

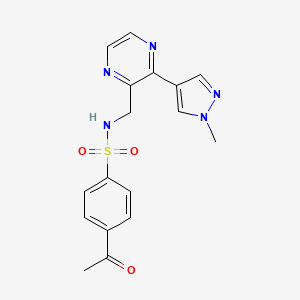

3-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that are rich in heterocyclic frameworks. Compounds like it often show promising biological activity and are of interest in pharmaceutical and materials science research. These molecules are synthesized through complex organic reactions that introduce various functional groups, which can significantly affect their chemical behavior and physical properties.

Synthesis Analysis

While the exact synthesis process for this compound is not directly reported, similar compounds are typically synthesized through a multi-step organic process. This often involves the construction of the core pyrazole, triazole, and thiophene rings followed by their subsequent functionalization through various reactions such as alkylation, acylation, and condensation steps. These processes are meticulously designed to ensure the correct placement of each functional group, which is critical for the compound's intended properties and activity (Kariuki et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that contribute to the molecule's overall geometry and electronic distribution. Crystallography and spectroscopic methods like NMR and X-ray diffraction are commonly used to elucidate the structure, showing how these rings are arranged and how substituents are oriented in three-dimensional space. The planarity or non-planarity of these molecules can significantly influence their ability to interact with biological targets or catalytic sites (Abdel-Wahab et al., 2012).

Chemical Reactions and Properties

Compounds with pyrazole, triazole, and thiophene rings are reactive towards nucleophiles and electrophiles, depending on the functional groups present. They can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, which can be exploited to further modify the molecule or to study its reactivity pattern. The presence of these heterocyclic units also imparts the compound with specific chemical properties like acidity or basicity of certain hydrogens, reactivity of carbonyl groups, and the potential for tautomerism (Mojzych et al., 2005).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study focused on the synthesis and pharmacological evaluation of novel compounds, including those with pyrazole and piperidine moieties. These compounds were tested for their antimicrobial activities against various bacteria and fungi. Compounds with specific structural features exhibited good antimicrobial activity, highlighting the potential for the development of new antibacterial and antifungal agents (Suresh, Lavanya, & Rao, 2016).

Molecular Structure Investigations

Another study conducted molecular structure investigations on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. X-ray crystallography, Hirshfeld, and DFT calculations were used to analyze intermolecular interactions and predict electronic properties. This research contributes to the understanding of molecular structures and properties, aiding in the design of compounds with desired biological or chemical activities (Shawish et al., 2021).

Antituberculosis Activity

A series of thiazole-aminopiperidine hybrid analogues were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. One compound showed promising results in inhibiting the bacterial gyrase B ATPase, indicating potential as a novel antituberculosis agent (Jeankumar et al., 2013).

Antimicrobial Activity

Research on 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones demonstrated good activity against gram-positive bacteria and excellent antifungal activity. This suggests potential for the development of new antimicrobial agents (Prakash et al., 2011).

Synthesis and Structural Characterization

A study on the synthesis and structural characterization of isostructural thiazole compounds containing pyrazolyl and fluorophenyl groups revealed insights into their crystalline structures. Such research aids in the understanding of compound properties and their potential applications in scientific research (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name |

3-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2S/c1-16-19(15-24-29(16)18-6-3-2-4-7-18)22(30)27-11-9-17(10-12-27)14-20-25-26-23(31)28(20)21-8-5-13-32-21/h2-8,13,15,17H,9-12,14H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSSBVMDAONAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)CC4=NNC(=O)N4C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2481732.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2481735.png)

![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)

![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)

![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2481746.png)